N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide
Overview
Description
N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide is an organic compound that features a morpholine ring and an amino group attached to a phenyl ring
Scientific Research Applications
N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
For instance, 3-Aminophenylboronic acid, a compound with a similar structure, is commonly used as a reagent in Suzuki-Miyaura coupling reactions .
Mode of Action
Based on the structure of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Similar compounds such as 3-aminophenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting certain enzymes or modulating cellular signaling pathways .
Safety and Hazards
Future Directions
The future directions for research on “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its properties and potential applications. For example, there is ongoing research into the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide typically involves the reaction of 3-aminoacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields, as well as the use of automated systems to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)propanamide: Similar structure but lacks the morpholine ring.
3-Aminoacetophenone: Precursor in the synthesis of N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide.
Morpholine derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
This compound is unique due to the combination of the morpholine ring and the amino group attached to the phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(3-aminophenyl)-3-morpholin-4-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWPNDELCUDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588363 | |
Record name | N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937630-96-1 | |
Record name | N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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